molecular formula C10H8O B8747983 3-(4-Methylphenyl)propynal

3-(4-Methylphenyl)propynal

Cat. No. B8747983
M. Wt: 144.17 g/mol
InChI Key: WXARMJLBTQMGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)propynal is a useful research compound. Its molecular formula is C10H8O and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methylphenyl)propynal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenyl)propynal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Methylphenyl)propynal

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

3-(4-methylphenyl)prop-2-ynal

InChI

InChI=1S/C10H8O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-8H,1H3

InChI Key

WXARMJLBTQMGRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridinium chlorochromate (22.1 g; 102.6 mmol; 2 eq) was added to a stirred solution of 3-p-tolylprop-2-yn-1-ol (7.5 g; 51.3 mmol) in dichloromethane (200 mL) at room temperature under nitrogen. The mixture was stirred for 4 h until TLC (2:1 heptane/ethyl acetate) indicated the disappearance of the starting propargyl alcohol. The mixture was then filtered through a bed of celite, and the filter cake was rinsed with dichloromethane (100 mL). The dichloromethane was concentrated using a rotary evaporator to give the desired product (4.22 g; 29.3 mmol; 57%) which was used in the next step without further purification. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.39 (s, 3 H) 7.20 (d, 2H) 7.50 (d, 2H) 9.41 (s, 1H).
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%

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